molecular formula C14H15N3 B14628601 N-methyl-1-phenyl-N-phenyldiazenylmethanamine CAS No. 53969-05-4

N-methyl-1-phenyl-N-phenyldiazenylmethanamine

Cat. No.: B14628601
CAS No.: 53969-05-4
M. Wt: 225.29 g/mol
InChI Key: AZKJDCFQZVEZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-phenyl-N-phenyldiazenylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a diazenyl group (-N=N-) attached to a methanamine structure, with phenyl groups attached to both nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-phenyl-N-phenyldiazenylmethanamine can be achieved through several methods. One common approach involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This method utilizes a three-component coupling reaction, which is facilitated by the presence of phenyl silane and light irradiation . The reaction proceeds through the formation of imine intermediates, which then react with carbon dioxide to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-phenyl-N-phenyldiazenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to amine groups.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce primary amines.

Scientific Research Applications

N-methyl-1-phenyl-N-phenyldiazenylmethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-phenyl-N-phenyldiazenylmethanamine involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the redox state of the target molecules. The phenyl groups can interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-1-phenyl-N-phenyldiazenylmethanamine include:

    N-methyl-1-phenylmethanamine: A simpler amine with similar structural features.

    N-phenyl-1-phenylmethanamine: Another amine with two phenyl groups attached to the nitrogen atom.

    N-methyl-1-phenyl-1,2-diamine: A diamine with similar functional groups.

Uniqueness

This compound is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential applications. The combination of the diazenyl group with phenyl groups enhances its stability and versatility in various chemical reactions.

Properties

CAS No.

53969-05-4

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

N-methyl-1-phenyl-N-phenyldiazenylmethanamine

InChI

InChI=1S/C14H15N3/c1-17(12-13-8-4-2-5-9-13)16-15-14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

AZKJDCFQZVEZJK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.